molecular formula C7H9N3O4 B1613830 methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 923283-30-1

methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B1613830
CAS No.: 923283-30-1
M. Wt: 199.16 g/mol
InChI Key: HCXMLRVXGCCXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature

This compound represents a specific derivative within the pyrazole family of heterocyclic compounds. The compound possesses the molecular formula C₇H₉N₃O₄ and exhibits a molecular weight of 199.16 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 923283-30-1, providing a unique identifier for chemical databases and commercial applications.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the systematic naming conventions established for substituted pyrazole derivatives. This nomenclature explicitly indicates the presence of three distinct substituent groups attached to the core pyrazole ring structure: an ethyl group at the nitrogen-1 position, a nitro group at carbon-4, and a methyl carboxylate group at carbon-3. The structural complexity of this compound is further evidenced by its Molecular Formula Database Compound identifier MFCD09475383, which facilitates identification across multiple chemical databases.

The compound's structural framework exhibits specific geometric and electronic characteristics that influence its chemical behavior. The pyrazole core consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in an ortho-substitution pattern. The molecular structure demonstrates a polar surface area of 87 square angstroms and contains 14 heavy atoms, indicating significant molecular complexity. The compound exhibits four rotatable bonds, providing conformational flexibility, while maintaining a single ring system that contributes to its aromatic stability.

Computational analysis reveals important physicochemical properties that characterize this compound's behavior. The logarithm of the partition coefficient value of 0.89 suggests moderate lipophilicity, while the compound functions as a hydrogen bond acceptor with four potential sites but contains no hydrogen bond donor groups. These molecular descriptors provide insight into the compound's potential interactions with other chemical species and its behavior in various chemical environments.

Historical Context in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to pioneering work conducted in the late nineteenth century, establishing the foundation for understanding compounds such as this compound. German chemist Ludwig Knorr introduced the term "pyrazole" to describe this class of compounds in 1883, marking a significant milestone in heterocyclic chemistry nomenclature. This early classification system provided the framework for understanding the structural relationships among pyrazole derivatives and their synthetic applications.

Building upon Knorr's foundational work, Hans von Pechmann developed a classical synthetic method for pyrazole preparation in 1898, utilizing acetylene and diazomethane as starting materials. This methodology represented one of the earliest systematic approaches to pyrazole synthesis and established precedents for the preparation of substituted derivatives. The von Pechmann method demonstrated the feasibility of constructing pyrazole ring systems through carefully controlled chemical transformations, paving the way for subsequent advances in heterocyclic synthesis.

The evolution of pyrazole chemistry has been significantly influenced by the recognition that these compounds rarely occur in natural systems. The presence of a nitrogen-nitrogen single bond within the pyrazole structure creates a chemical motif that living organisms find difficult to synthesize. This observation has driven the development of synthetic methodologies for pyrazole preparation, as the compounds must be produced through laboratory processes rather than extracted from natural sources. Consequently, the field of pyrazole chemistry has become intimately connected with advances in synthetic organic chemistry and the development of new methodological approaches.

The emergence of nitrated pyrazole derivatives represents a more recent development within this historical context. Research into nitro-substituted pyrazoles has expanded significantly due to their applications in energetic materials and pharmaceutical intermediates. The specific positioning of nitro groups on the pyrazole ring system has been shown to dramatically influence the properties and reactivity of these compounds, leading to intensive investigation of various positional isomers and their relative stabilities.

Positional Isomerism in Nitropyrazole Derivatives

The study of positional isomerism in nitropyrazole derivatives reveals the critical importance of substituent positioning in determining molecular properties and reactivity patterns. This compound exemplifies the complexity inherent in these systems, where the specific location of functional groups creates distinct chemical entities with unique characteristics. Research has demonstrated that the positioning of nitro groups within pyrazole ring systems significantly influences both physical properties and chemical behavior.

Comparative analysis of nitropyrazole isomers reveals substantial differences in molecular properties based on nitro group positioning. The 4-nitro derivative, as represented in this compound, exhibits distinct characteristics compared to 3-nitro and 5-nitro positional isomers. Studies have shown that 4-nitropyrazole demonstrates a melting point range of 163-165 degrees Celsius, a density of 1.52 grams per cubic centimeter, and specific detonation characteristics that distinguish it from other positional isomers. These physical properties reflect the unique electronic distribution and molecular packing arrangements that result from the specific positioning of the nitro substituent.

The structural relationship between different nitropyrazole derivatives extends beyond simple positional changes to encompass more complex substitution patterns. Research has identified compounds such as ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, which differs from the methyl derivative only in the ester alkyl group length. This ethyl analog possesses the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213 grams per mole, demonstrating how systematic structural modifications can produce related compounds with incrementally different properties.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Position of Nitro Group
This compound C₇H₉N₃O₄ 199.16 923283-30-1 4
Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate C₈H₁₁N₃O₄ 213 1684425-54-4 4
Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate C₇H₉N₃O₄ 199.16 14049151 3
Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate C₇H₉N₃O₄ 199.16 1384856-21-6 5

The investigation of isomerization mechanisms in nitropyrazole systems has revealed complex transformation pathways that can interconvert different positional isomers under specific conditions. Research utilizing quantum chemistry calculations has identified multiple reaction pathways for nitrogen-nitropyrazole isomerization, with theoretical studies suggesting that specific pathways exhibit lower energy barriers than others. These mechanistic insights provide important understanding of the relative stability and interconversion potential of different nitropyrazole isomers, including compounds related to this compound.

Recent advances in analytical techniques have enabled more precise differentiation of positional isomers in nitropyrazole systems. Mass spectrometry studies have demonstrated that different positioning of nitro groups produces characteristic fragmentation patterns that allow for unambiguous identification of specific isomers. These analytical developments have proven particularly valuable for characterizing complex mixtures of nitropyrazole derivatives and ensuring the purity of synthetic products in research applications.

Properties

IUPAC Name

methyl 1-ethyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-9-4-5(10(12)13)6(8-9)7(11)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXMLRVXGCCXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649465
Record name Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-30-1
Record name Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ethyl Hydrazine with β-Keto Esters

This method constructs the pyrazole ring with pre-installed substituents.

Procedure :

  • Ethyl hydrazine reacts with a β-keto ester (e.g., methyl 3-oxopentanoate) under acidic or basic conditions to form the pyrazole ring.
  • Nitration is performed using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 4-position.

Key Conditions :

Step Reagents/Conditions Yield Reference
Cyclocondensation Ethyl hydrazine, β-keto ester, HCl (reflux, 6h) 70–75%
Nitration HNO₃/H₂SO₄, 0–5°C, 2h 65–70%

Advantages : Direct control over substituent positions.
Challenges : Requires strict temperature control during nitration to avoid byproducts.

Regioselective Nitration of 1-Ethyl-1H-pyrazole-3-carboxylic Acid

This two-step approach separates ring formation and nitration.

Procedure :

Key Conditions :

Step Reagents/Conditions Yield Reference
Cyclization Ethyl hydrazine, diketene, ethanol (reflux, 8h) 80–85%
Nitration Fuming HNO₃, 40°C, 4h 60–65%
Esterification MeOH, SOCl₂, 0°C, 1h 90–95%

Advantages : High-purity final product.
Challenges : Handling fuming nitric acid requires specialized equipment.

Green Chemistry Approach Using Diethyl Carbonate

Adapted from patent methods for analogous compounds, this route emphasizes safer reagents.

Procedure :

  • Ethylation :
    • 4-Nitro-1H-pyrazole-3-carboxylic acid reacts with diethyl carbonate under pressure (0.5–1.1 MPa) at 120°C with potassium carbonate (K₂CO₃) as a base.
  • Esterification :
    • The intermediate is esterified with methanol using ionic liquid catalysts (e.g., [bmim]PF₆).

Key Conditions :

Step Reagents/Conditions Yield Reference
Ethylation Diethyl carbonate, K₂CO₃, 120°C, 10h 82–85%
Esterification MeOH, [bmim]PF₆, 70°C, 3h 88–92%

Advantages : Avoids toxic reagents like dimethyl sulfate.
Challenges : Longer reaction times for ethylation.

Copper-Catalyzed One-Pot Synthesis

Inspired by trifluoromethylpyrazole syntheses, this method uses catalytic systems for efficiency.

Procedure :

  • A mixture of ethyl hydrazine, methyl propiolate, and Cu(OTf)₂ in [bmim]PF₆ is heated to 80°C for 12h.
  • Nitration is performed in situ with acetyl nitrate (AcONO₂).

Key Conditions :

Step Reagents/Conditions Yield Reference
Cyclization + Nitration Cu(OTf)₂, [bmim]PF₆, AcONO₂, 80°C, 12h 75–80%

Advantages : One-pot process reduces purification steps.
Challenges : High catalyst loading increases cost.

Comparative Analysis of Methods

Method Key Feature Yield (%) Safety Scalability
Cyclocondensation + Nitration Direct substituent control 65–70 Moderate Lab-scale
Nitration of Pre-formed Acid High-purity ester 60–65 Low (fuming HNO₃) Industrial
Green Chemistry Safer reagents 82–85 High Pilot-scale
Copper-Catalyzed One-pot synthesis 75–80 Moderate Lab-scale

Critical Considerations

  • Regioselectivity : The ester group at position 3 and ethyl group at position 1 direct nitration to the 4-position, but competing sites require optimized conditions.
  • Catalyst Recovery : Copper catalysts in ionic liquids ([bmim]PF₆) can be reused ≥4 times without significant loss of activity.
  • Environmental Impact : Diethyl carbonate reduces waste compared to traditional ethylating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Applications of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

This compound is a pyrazole derivative with applications in scientific research, including use as a building block in synthesizing more complex pyrazole derivatives. Its structure features a pyrazole ring, a nitro group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester group at the 3-position.

Chemistry

This compound serves as a building block for synthesizing complex pyrazole derivatives. Common chemical reactions it undergoes include:

  • Reduction: The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
  • Substitution: The ester group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in water. The resulting product is 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
  • Nucleophilic Addition: The pyrazole ring can undergo nucleophilic addition reactions with amines or thiols in the presence of a base like triethylamine, leading to various substituted pyrazole derivatives.

Biology

The compound can be used to study the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators. Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens.

Medicine

Pyrazole derivatives have shown promise as therapeutic agents for various diseases and can be used in drug discovery and development. Studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Similar compounds can inhibit microtubule assembly, suggesting potential applications in cancer therapy through disruption of mitotic processes. One study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and HepG2, with IC50 values ranging from 2.43 to 14.65 µM, indicating promising anticancer activity.

Industry

This compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Research suggests that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Demonstrates efficacy in inhibiting the growth of cancer cells, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) models.
  • Anti-inflammatory Effects: Potential inhibition of cyclooxygenase (COX) enzymes, contributing to anti-inflammatory activity.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

  • Structure : Replaces the methyl ester (C3) with an ethyl ester.
  • Molecular Formula : C₈H₁₁N₃O₄ (MW 213.17).
  • Availability: Discontinued commercially, as indicated by CymitQuimica’s product listings .

Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate

  • Structure : Substitutes the ethyl group (N1) with a chloromethyl group.
  • Molecular Formula : C₆H₆ClN₃O₄ (MW 219.59).
  • Key Differences :
    • The chloromethyl group introduces higher electrophilicity, making it reactive in nucleophilic substitution reactions. This property is advantageous for further functionalization, such as coupling with amines or thiols .
    • Applications : Likely used as a precursor for synthesizing more complex molecules in medicinal chemistry.

Ethyl 4-nitro-1H-pyrazole-3-carboxylate

  • Structure : Lacks the N1-ethyl substituent and uses an ethyl ester (C3).
  • Molecular Formula : C₆H₇N₃O₄ (MW 185.14).
  • Lower molecular weight and simpler structure may limit stability compared to N1-substituted analogs .

Methyl 1-[(4-methylpyrazol-1-yl)methyl]-4-nitropyrazole-3-carboxylate

  • Structure : Features a (4-methylpyrazol-1-yl)methyl substituent at N1.
  • Molecular Formula : C₁₀H₁₁N₅O₄ (MW 265.23).
  • Key Differences :
    • The bulky substituent at N1 increases steric effects, which could influence crystal packing (as inferred from tools like Mercury CSD 2.0 for structural analysis) .
    • Enhanced complexity may target specific biological interactions, such as enzyme inhibition .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula MW Substituents (N1, C3, C4) Storage Availability
Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate C₇H₉N₃O₄ 199.17 Ethyl, Methyl ester, Nitro +4°C Typically stocked
Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate C₈H₁₁N₃O₄ 213.17 Ethyl, Ethyl ester, Nitro N/A Discontinued
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate C₆H₆ClN₃O₄ 219.59 Chloromethyl, Methyl ester, Nitro N/A Discontinued
Ethyl 4-nitro-1H-pyrazole-3-carboxylate C₆H₇N₃O₄ 185.14 H, Ethyl ester, Nitro N/A Available

Biological Activity

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Nitro Group : Positioned at the 4-position, which can undergo bioreduction to form reactive intermediates.
  • Carboxylate Moiety : Contributes to the compound's solubility and potential interactions with biological macromolecules.

The molecular formula for this compound is C7H8N4O3C_7H_8N_4O_3, with a molecular weight of approximately 184.16 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxic Effects : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxicity.
  • Interaction with Biological Macromolecules : The carboxylate moiety may form hydrogen bonds with proteins and nucleic acids, influencing their function and activity.
  • Anticancer Activity : Similar compounds have shown the ability to inhibit various cancer cell lines through mechanisms such as microtubule destabilization and apoptosis induction .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Demonstrated efficacy in inhibiting the growth of cancer cells, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) models .
  • Anti-inflammatory Effects : Potential inhibition of cyclooxygenase (COX) enzymes, contributing to anti-inflammatory activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-nitro-1H-pyrazole-3-carboxylateContains an ethyl ester instead of an amideMore lipophilic; potential for different bioactivity
4-Amino-1H-pyrazole-3-carboxamideAmino group instead of nitroEnhanced solubility; different biological profile
1-Methyl-4-nitro-1H-pyrazoleMethyl substitution at the 1-positionPotentially different pharmacokinetics

The presence of both a nitro group and a carboxylate moiety in this compound enhances its reactivity and biological properties compared to its analogs .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives, including this compound:

  • Anticancer Screening : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and HepG2. The IC50 values ranged from 2.43 to 14.65 µM, indicating promising anticancer activity .
  • Microtubule Destabilization : Compounds similar to methyl 1-ethyl-4-nitro-1H-pyrazole were found to inhibit microtubule assembly, suggesting potential applications in cancer therapy through disruption of mitotic processes .
  • Antimicrobial Studies : Research has shown that pyrazole derivatives possess antimicrobial activity against both bacterial and fungal strains, further supporting their utility in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step processes, including cyclization and nitration. For analogous pyrazole esters, a common approach is:

  • Step 1: Condensation of substituted amines (e.g., 3-methylbenzylamine) with carbonyl compounds (e.g., ethyl acetoacetate) to form intermediates .
  • Step 2: Cyclization using hydrazine hydrate to construct the pyrazole ring .
  • Step 3: Nitration at the 4-position using nitric acid or nitrating agents under controlled conditions (e.g., 0–50°C) .
  • Step 4: Esterification with methyl iodide or methanol under acidic catalysis to introduce the methyl ester group . Key Considerations: Optimize nitration conditions to avoid over-oxidation and byproducts. Purification via flash chromatography (cyclohexane/ethyl acetate gradients) is recommended .

Q. How can the purity of this compound be assessed using spectroscopic methods?

Methodological Answer:

  • NMR Analysis:
  • ¹H NMR: Look for characteristic peaks:
  • Methyl ester (COOCH₃) singlet at δ ~3.8–4.0 ppm.
  • Ethyl group (CH₂CH₃) triplet (δ ~1.2–1.4 ppm) and quartet (δ ~4.1–4.3 ppm).
  • Aromatic protons (pyrazole ring) as singlets or doublets (δ ~7.5–8.5 ppm) .
  • ¹³C NMR: Confirm ester carbonyl at δ ~160–165 ppm and nitro group resonance at δ ~140–150 ppm .
    • Mass Spectrometry (MS):
  • ESI-MS or EI-MS to verify molecular ion [M+H]⁺ or [M]⁺. For example, a compound with MW 229.19 should show m/z 229.19 ± 0.05 .
    • IR Spectroscopy:
  • Nitro group (NO₂) stretching at ~1520 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

Q. What are the recommended safety protocols when handling nitro-substituted pyrazole derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers. Avoid water flushing to prevent environmental contamination .
  • Decomposition Risks: Nitro compounds may release NOₓ gases under heat (>150°C). Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How does the steric and electronic environment of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, activating the pyrazole ring for electrophilic substitution but deactivating it for nucleophilic attacks.
  • Steric Hindrance: The 4-nitro group may hinder access to the 5-position, directing reactions to the 3-carboxylate or 1-ethyl positions. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .
  • Case Study: In triazole-pyrazole hybrids, nitro groups reduce reactivity at adjacent positions, favoring coupling at distal sites .

Q. What strategies can be employed to mitigate decomposition during the storage of nitro-substituted pyrazole esters?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify decomposition pathways. Monitor via HPLC for byproducts like nitrogen oxides (NOₓ) .
  • Additive Stabilization: Use radical scavengers (e.g., BHT) to inhibit oxidative degradation.
  • Storage Conditions: Store under nitrogen atmosphere at –20°C in amber glass vials to prevent photolysis and hydrolysis .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. For example:
  • Fukui f⁻: Identifies nucleophilic attack sites (e.g., carboxylate oxygen).
  • Electrostatic Maps: Highlight electron-deficient regions (e.g., nitro-adjacent carbons) .
    • Case Study: Modeling of triazenylpyrazole precursors showed higher reactivity at the 4-position due to charge localization, validated by experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.